molecular formula C12H18NO2+ B2533027 Phenylalanine betaine CAS No. 125982-49-2

Phenylalanine betaine

Cat. No.: B2533027
CAS No.: 125982-49-2
M. Wt: 208.28 g/mol
InChI Key: XTFQIRIHLGODFV-NSHDSACASA-O
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Description

Phenylalanine betaine, also known as N,N,N-trimethylphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group .


Synthesis Analysis

The synthesis of this compound involves the metabolism of betaine in microorganisms . Betaine acts as a functional chemical and has evolved different metabolic pathways for the biosynthesis and catabolism of betaine . In addition, an artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .


Molecular Structure Analysis

This compound is a neutral methyl derivative of glycine with a positively charged tri-methylammonium group and a negatively charged carboxyl group . Its chemical formula is C₁₂H₁₇NO₂ .


Chemical Reactions Analysis

Betaine plays a pivotal role in numerous pathways, including the methionine cycle . It acts as a methyl donor during DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .


Physical and Chemical Properties Analysis

Betaine is a stable and non-toxic natural substance . It performs methylation in addition to osmoregulation . It is found to play an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .

Scientific Research Applications

Electrochemical Sensors for Phenylalanine Detection

Phenylalanine betaine, as an amino acid, plays a crucial role in human nutrition and health. Electrochemical sensors and biosensors have been developed for its detection due to its importance in diagnosing phenylketonuria, a genetic disorder. These sensors use various sensitive materials to improve selectivity, sensitivity, and detection limits in biological fluids, providing essential health status information (Dinu & Apetrei, 2020).

Biosynthesis and Metabolic Utilization in Plants

In conifers and other plants, phenylalanine is integral to primary and secondary metabolism. It is not only a protein building block but also a precursor for key plant compounds like lignin in wood. Understanding its metabolic pathways is crucial for comprehending plant growth, development, and defense mechanisms (Pascual et al., 2016).

Role in Human Health and Neurological Disorders

Phenylalanine's role extends beyond being a mere amino acid; it's used in treating depressive disorders and is crucial for cognitive development. Deficiencies in its metabolism, such as in phenylketonuria, lead to significant health issues. Current research suggests its potential as an antidepressant agent, necessitating further clinical trials (Akram et al., 2020).

Industrial and Pharmaceutical Applications

Recent studies have explored fluorinated phenylalanines due to their significant industrial and pharmaceutical applications. These compounds play a role as enzyme inhibitors and therapeutic agents, and are used in tumor imaging using PET. Their incorporation into proteins increases catabolic stability, especially in therapeutic proteins and peptide-based vaccines (Awad & Ayoup, 2020).

Genetic Engineering for Enhanced Production

Genetic engineering techniques have been applied to Escherichia coli to improve L-phenylalanine production, an essential amino acid in human nutrition. This involves modifying metabolic pathways and enzyme expression to increase yield, demonstrating the potential of biotechnological approaches in amino acid production (Liu et al., 2018).

Mechanism of Action

Betaine functions physiologically as an important osmoprotectant and methyl group donor . It protects microbial cells against drought, osmotic stress, and temperature stress . Moreover, betaine plays more physiological roles in diverse microorganisms .

Future Directions

Recent studies have explored the local phenylalanine metabolism in the context of cancer tissue morphology . This opens a new way to understand amino acid metabolism within the tumor and its microenvironment . Moreover, systematic bioconversion processes have been designed and constructed, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials aromatic precursors .

Properties

CAS No.

125982-49-2

Molecular Formula

C12H18NO2+

Molecular Weight

208.28 g/mol

IUPAC Name

[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium

InChI

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1

InChI Key

XTFQIRIHLGODFV-NSHDSACASA-O

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O

SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O

solubility

not available

Origin of Product

United States

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